(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
Description
The compound (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone features a piperidine core substituted with a thioether-linked 4-methoxyphenyl group and a 3,4-difluorophenyl ketone moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., serotonin receptor agonists, kinase inhibitors) highlight its relevance in drug discovery.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2S/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18(21)19(22)12-15/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMHTLDKHDBPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.
Chemical Structure
The compound can be described by its chemical formula and structure, which includes a difluorophenyl group, a piperidine ring, and a methanone moiety. The presence of the thiomethyl group attached to the piperidine enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound). For instance, compounds with similar structural features have been shown to exhibit significant cytotoxicity against various cancer cell lines:
- IC50 Values : The IC50 values for related compounds typically range from 1 µM to 10 µM against melanoma and breast cancer cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase .
Receptor Interactions
The compound's structure suggests potential interactions with various receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been identified as potent modulators of nAChRs, which play a crucial role in neuropharmacology and cancer biology .
- SHP2 Phosphatase Inhibition : Some derivatives have shown promise as SHP2 phosphatase inhibitors, which are relevant in cancer signaling pathways .
Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications in the phenyl moiety significantly influenced their anticancer activity. The compound under discussion was among those tested and showed promising results against melanoma cell lines with an IC50 value of approximately 3 µM. The study emphasized the importance of electron-donating groups like methoxy in enhancing biological activity .
Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of similar compounds to nAChRs. The results indicated that compounds with a difluorophenyl group exhibited higher binding affinities compared to their non-fluorinated counterparts. This suggests that fluorination may enhance receptor interaction and subsequent biological effects .
Data Table
| Compound Name | Structure | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|---|
| This compound | Structure | 3 | Apoptosis induction | Melanoma |
| Related Compound A | Structure | 5 | Microtubule disruption | Breast Cancer |
| Related Compound B | Structure | 2 | nAChR modulation | Neuropharmacology |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on structural variations and their hypothesized effects on physicochemical and biological properties.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations
Aryl Group Differences: The target compound’s 3,4-difluorophenyl group is less lipophilic than the 3,4-dichlorophenyl group in analogs from and . Chlorine’s higher atomic weight and electronegativity may enhance receptor binding but reduce metabolic stability compared to fluorine .
Substituent Effects on Piperidine: The target’s thioether-linked 4-methoxyphenyl group provides a balance of electron-donating (methoxy) and moderate lipophilic (thioether) properties. In contrast, the furan-thioether analog () may exhibit lower solubility due to furan’s nonpolar nature. Aminoethyl-linked substituents in and introduce additional H-bonding sites, which could improve target engagement but increase molecular weight and synthetic complexity.
Q & A
Q. What are the optimal synthetic routes for (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-mercaptomethylpiperidine and 4-methoxyphenyl bromide under controlled pH (7–9) and temperature (60–80°C) .
- Step 2: Coupling the intermediate with 3,4-difluorobenzoyl chloride using a base like triethylamine in anhydrous dichloromethane .
Purity Optimization: - Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Validate purity using HPLC (e.g., 95% peak area at 254 nm) and elemental analysis to resolve discrepancies in carbon/hydrogen ratios .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Analysis: Use - and -NMR to identify key signals:
- Piperidine protons (δ 2.5–3.5 ppm, multiplet) and methoxyphenyl singlet (δ 3.8 ppm) .
- Carbonyl carbon (δ ~200 ppm) and fluorophenyl aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
Methodological Answer:
- Modification Strategies:
- Vary substituents on the piperidine (e.g., replace thioether with sulfone) or fluorophenyl rings (e.g., introduce electron-withdrawing groups) .
- Assay Design:
- Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods .
- Compare IC values to establish correlations between substituent electronegativity and potency .
Q. What experimental approaches resolve contradictions between in vitro efficacy and in vivo toxicity data?
Methodological Answer:
- Metabolic Profiling: Use liver microsome assays to identify toxic metabolites (e.g., oxidative demethylation of the methoxyphenyl group) .
- Pharmacokinetic Studies: Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility and reduce off-target effects .
- Dose-Response Analysis: Apply Hill slope models to distinguish target-mediated toxicity from nonspecific effects .
Q. How can researchers elucidate the compound's interaction mechanism with biological targets?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR) or ITC to quantify binding affinity () to purified receptors .
- X-ray crystallography or cryo-EM to resolve co-crystal structures of the compound bound to its target .
- Computational Modeling:
- Perform molecular dynamics simulations to assess binding stability and hydrogen-bonding interactions with active-site residues .
Q. What strategies mitigate stability issues during long-term storage?
Methodological Answer:
- Stability Testing:
- Store aliquots under inert gas (N) at -80°C and monitor degradation via HPLC at 0, 6, and 12 months .
- Add antioxidants (e.g., BHT) to prevent oxidation of the thioether moiety .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for enhanced shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
